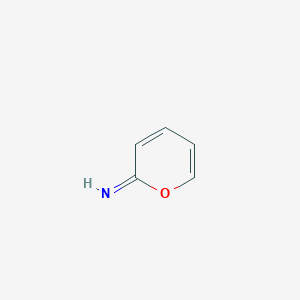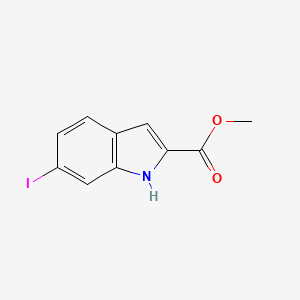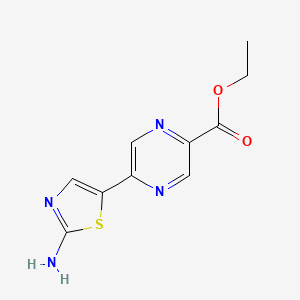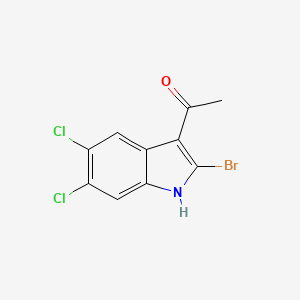
2H-Pyran-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-imine is a heterocyclic compound that features a six-membered ring containing one oxygen atom and one nitrogen atom This compound is part of the broader class of pyrans, which are known for their diverse chemical properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-imine typically involves the reaction of pyrylium salts with organometallic compounds. This method is favored due to its efficiency in producing the desired pyran structure. The reaction conditions often include the use of alkylmagnesium halides as nucleophilic reagents, which react with pyrylium salts to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned pyrylium salt method. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyran compounds. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-imine has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents due to their biological activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-imine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on enzymes and proteins, affecting their function. This interaction can lead to the inhibition or activation of specific biochemical pathways, making the compound useful in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran: Lacks the imine group, making it less reactive in certain chemical reactions.
2H-Pyran-2-one: Contains a carbonyl group instead of an imine group, leading to different reactivity and applications.
4H-Pyran: Has a different hydrogen placement, affecting its stability and reactivity.
Uniqueness
This makes it a valuable compound in various fields, including synthetic chemistry, pharmaceuticals, and industrial applications .
Eigenschaften
CAS-Nummer |
4703-80-4 |
|---|---|
Molekularformel |
C5H5NO |
Molekulargewicht |
95.10 g/mol |
IUPAC-Name |
pyran-2-imine |
InChI |
InChI=1S/C5H5NO/c6-5-3-1-2-4-7-5/h1-4,6H |
InChI-Schlüssel |
QJNIMNXDZQSLRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=N)OC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide](/img/structure/B13093397.png)


![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)


![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)






